molecular formula C7H5N3O3 B2424390 5-Bromo-3,4-dimethylpyridin-2(1H)-one CAS No. 197367-83-2

5-Bromo-3,4-dimethylpyridin-2(1H)-one

Cat. No. B2424390
CAS RN: 197367-83-2
M. Wt: 179.135
InChI Key: ICXUDYBETZLXDY-UHFFFAOYSA-N
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Description

“5-Bromo-3,4-dimethylpyridin-2(1H)-one” is also known as “5-Bromo-3,4-dimethyl-2-pyridinamine” or "2-Amino-5-bromo-3,4-dimethylpyridine" . It is an active pharmaceutical ingredient .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H9BrN2 . The average mass is 201.064 Da and the monoisotopic mass is 199.994904 Da .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 278.2±35.0 °C at 760 mmHg . The melting point is 133-135ºC . The flash point is 122.0±25.9 °C . It is insoluble in water .

Safety and Hazards

The compound has been classified with Hazard Codes Xn . The Risk Phrases are R20/21/22;R36/37/38 . The Safety Phrases are S26-S36/37/39 . It has a RIDADR UN2811 .

properties

IUPAC Name

5-bromo-3,4-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-5(2)7(10)9-3-6(4)8/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIDDSJVNIIEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-3,4-dimethylpyridin-2-amine (0.6 g, 3.0 mmol) and H2SO4 (98%, 1.62 mL) and H2O (18 mL) is added a solution of NaNO2 (243.6 mg, 4.2 mmol) in H2O (1.6 mL) drop-wise at 0° C. Then, it was stirred at 31° C. for 30 minutes and filtered. The resulting solid is washed with water to provide the title compound (375.0 mg, 62%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.48 (s, 1H), 2.32 (s, 3H), 2.19 (s, 3H). LCMS (M+H)+ 202.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
243.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Yield
62%

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